Cas no 304690-94-6 (1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine)

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
- 1,2,3,4-tetrahydro-1-methyl-7-Quinolinamine
- 1-Methyl-1,2,3,4-tetrahydro-quinolin-7-ylamine
- 1-methyl-3,4-dihydro-2H-quinolin-7-amine
- 1-Methyl-1,2,3,4-tetrahydro-[7]chinolylamin
- 1-methyl-1,2,3,4-tetrahydro-[7]quinolylamine
- 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine(SALTDATA: FREE)
- 1-methyl-7-1,2,3,4-tetrahydroquinolylamine
- 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline
- QUI033
- (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)amine
- 7-Quinolinamine,1,2,3,4-Tetrahydro-1-Methyl-(9CI)
- 7-Amino-N-Methyl-1,2,3,4-Tetrahydroquinoline
- 1,2,3,4-Tetrahydro-1-Methylquinolin-7-Amine
- 7-Amino-1-Methyl-1,2,3,4-Tetrahydro Quinolinoe
- A820389
- DTXSID10458992
- J-504842
- SCHEMBL520908
- 7-amino-1,2,3,4-tetrahydro-1-methylquinoline
- AKOS000265202
- 7-Quinolinamine, 1,2,3,4-tetrahydro-1-methyl-
- FT-0602587
- 7-Amino-1-Methyl-1,2,3,4-Tetrahydro Quinoline
- MFCD08063883
- 927684-97-7 304690-94-6(base)
- AC-16184
- 1-methyl-3,4-dihydro-2H-quinolin-7-amine dihydrochloride;1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine
- 7-AMINO-N-METHYL-1,2,3,4-TETRAHYDROQUINOLINE HCL
- SB13927
- EN300-2394649
- 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ylamine
- 1-Methyl -3,4-dihydro-2H-quinolin-7-amine
- BB 0262378
- CS-0215368
- 304690-94-6
-
- MDL: MFCD08063883
- Inchi: 1S/C10H14N2/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3
- InChI-sleutel: OMGAOBAAEGMMTF-UHFFFAOYSA-N
- LACHT: CN1CCCC2=C1C=C(N)C=C2
Berekende eigenschappen
- Exacte massa: 162.115698g/mol
- Oppervlakte lading: 0
- XLogP3: 1.8
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Aantal draaibare bindingen: 0
- Monoisotopische massa: 162.115698g/mol
- Monoisotopische massa: 162.115698g/mol
- Topologisch pooloppervlak: 29.3Ų
- Zware atoomtelling: 12
- Complexiteit: 158
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
Experimentele eigenschappen
- Kleur/vorm: No date available
- Dichtheid: 1.084
- Smeltpunt: No date available
- Kookpunt: 335.781°C at 760 mmHg
- Vlampunt: 133.6 °C
- Brekindex: 1.597
- PSA: 29.26000
- LogboekP: 2.29740
- Dampfdruk: No date available
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302-H312-H332
- Waarschuwingsverklaring: P280
- Veiligheidsinstructies: H303+H313+H333
- Gevaarklasse:IRRITANT
- Opslagvoorwaarde:Keep in dark place,Inert atmosphere,Room temperature
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine Douanegegevens
- HS-CODE:2933499090
- Douanegegevens:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2394649-0.05g |
1-methyl-1,2,3,4-tetrahydroquinolin-7-amine |
304690-94-6 | 95% | 0.05g |
$27.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0875-5G |
1-methyl-1,2,3,4-tetrahydroquinolin-7-amine |
304690-94-6 | 95% | 5g |
¥ 2,699.00 | 2023-04-13 | |
Enamine | EN300-2394649-2.5g |
1-methyl-1,2,3,4-tetrahydroquinolin-7-amine |
304690-94-6 | 95% | 2.5g |
$197.0 | 2024-06-19 | |
Enamine | EN300-2394649-1.0g |
1-methyl-1,2,3,4-tetrahydroquinolin-7-amine |
304690-94-6 | 95% | 1.0g |
$117.0 | 2024-06-19 | |
Enamine | EN300-2394649-5g |
1-methyl-1,2,3,4-tetrahydroquinolin-7-amine |
304690-94-6 | 95% | 5g |
$331.0 | 2023-09-15 | |
Aaron | AR0030XP-1g |
7-Quinolinamine, 1,2,3,4-tetrahydro-1-methyl- |
304690-94-6 | 95% | 1g |
$186.00 | 2023-12-14 | |
Aaron | AR0030XP-100mg |
7-Quinolinamine, 1,2,3,4-tetrahydro-1-methyl- |
304690-94-6 | 95% | 100mg |
$82.00 | 2023-12-14 | |
Aaron | AR0030XP-10g |
7-Quinolinamine, 1,2,3,4-tetrahydro-1-methyl- |
304690-94-6 | 95% | 10g |
$772.00 | 2023-12-14 | |
1PlusChem | 1P0030PD-10g |
7-Quinolinamine, 1,2,3,4-tetrahydro-1-methyl- |
304690-94-6 | 95% | 10g |
$733.00 | 2024-05-06 | |
Aaron | AR0030XP-2.5g |
7-Quinolinamine, 1,2,3,4-tetrahydro-1-methyl- |
304690-94-6 | 95% | 2.5g |
$296.00 | 2023-12-14 |
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine Gerelateerde literatuur
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
304690-94-6 (1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine) Gerelateerde producten
- 94-68-8(N-Ethyl-o-toluidine)
- 90-93-7(4,4'-Bis(diethylamino)benzophenone)
- 118-12-7(1,3,3-Trimethyl-2-methyleneindoline)
- 50-49-7(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)
- 91-67-8(N,N-Diethyl-m-toluidine)
- 635-46-1(1,2,3,4-Tetrahydroquinoline)
- 479-59-4(Julolidine)
- 50-47-5((3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine)
- 59-48-3(Oxindole)
- 101-67-7(Bis(4-octylphenyl)amine (~90%))
